molecular formula C16H12ClN3S B2425391 3-((3-Chlorobenzyl)thio)-6-(pyridin-4-yl)pyridazine CAS No. 872988-02-8

3-((3-Chlorobenzyl)thio)-6-(pyridin-4-yl)pyridazine

Cat. No. B2425391
M. Wt: 313.8
InChI Key: KVAKLXWMSJHXFN-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in scientific research or industry.



Synthesis Analysis

This involves a detailed explanation of how the compound is synthesized, including the starting materials, reagents, and conditions required for the reaction. The yield and purity of the product are also usually discussed.



Molecular Structure Analysis

This involves determining the 3D structure of the molecule using techniques such as X-ray crystallography or NMR spectroscopy. The bond lengths and angles, as well as any notable structural features, are discussed.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include its reactivity with other compounds, its stability under various conditions, and any catalysts that might affect its reactivity.



Physical And Chemical Properties Analysis

This involves the study of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and spectral properties (IR, UV-Vis, NMR, MS).


Scientific Research Applications

Material Science Applications

Metal Coordination and Self-assembly : 3,6-Di(pyridin-2-yl)pyridazines, related to the compound , demonstrate metal-coordinating abilities leading to the self-assembly into gridlike metal complexes with copper(I) or silver(I) ions. This characteristic is exploited in the development of novel materials with potential applications in catalysis and molecular electronics (Hoogenboom, Moore, & Schubert, 2006).

Corrosion Inhibition : Pyridazine derivatives have been shown to effectively inhibit the corrosion of mild steel in acidic environments, suggesting their utility in the protection of industrial materials. Experimental and theoretical investigations support their role as mixed-type inhibitors, providing both a physical barrier and chemical protection against corrosion (Mashuga, Olasunkanmi, & Ebenso, 2017).

Pharmacological Applications

Anticancer Activity : Certain pyridazine derivatives have been synthesized and evaluated for their anticancer activity against various human cancer cell lines. Research in this area focuses on the design and synthesis of novel compounds that exhibit cytotoxicity towards cancer cells, offering potential pathways for the development of new anticancer agents (Mohareb, Abdallah, & Abdelaziz, 2014).

Antimicrobial Activity : Synthesis and evaluation of novel heterocyclic compounds containing pyridazine structures have demonstrated significant antibacterial activity. This includes the development of sulfonamido moiety-containing compounds, highlighting the potential of pyridazine derivatives in addressing antibiotic resistance (Azab, Youssef, & El-Bordany, 2013).

Organic Synthesis

Synthesis of Heterocycles : The versatility of pyridazine and its derivatives in organic synthesis is notable, serving as precursors for a wide range of heterocyclic compounds. These activities are crucial for the development of pharmaceuticals, agrochemicals, and organic materials (Katritzky et al., 2000).

Facilitating Complex Reactions : Pyridazine derivatives are utilized in facilitating complex reactions under various conditions, including microwave-assisted synthesis and conventional conditions. Their reactivity provides new routes for the synthesis of complex molecules, advancing the field of medicinal chemistry and material science (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Safety And Hazards

This section would include information on the compound’s toxicity, flammability, and any precautions that need to be taken while handling it.


Future Directions

This would involve a discussion of potential future research directions, such as further reactions that could be explored, potential applications of the compound, or modifications that could be made to its structure to enhance its properties or activity.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-known compound like “3-((3-Chlorobenzyl)thio)-6-(pyridin-4-yl)pyridazine”, some of this information might not be available. It’s always a good idea to consult primary literature sources or databases for the most accurate and up-to-date information.


properties

IUPAC Name

3-[(3-chlorophenyl)methylsulfanyl]-6-pyridin-4-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3S/c17-14-3-1-2-12(10-14)11-21-16-5-4-15(19-20-16)13-6-8-18-9-7-13/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVAKLXWMSJHXFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CSC2=NN=C(C=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((3-Chlorobenzyl)thio)-6-(pyridin-4-yl)pyridazine

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